2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine
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Overview
Description
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine is a complex organic compound with a molecular formula of C18H18N4O2 and a molecular weight of 322.368. This compound features a unique structure that includes an indolizine core, a pyrrolidine ring, and a pyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Scientific Research Applications
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol share structural similarities with 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine.
Indolizine derivatives: Compounds containing the indolizine core, such as indolizine-2-carboxylates and indolizine-3-carboxamides, also exhibit similar properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of both pyrrolidine and indolizine rings, along with the pyrimidine moiety, allows for diverse interactions and applications that may not be achievable with simpler compounds.
Properties
IUPAC Name |
indolizin-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-19-7-5-17(20-13)24-16-6-9-22(12-16)18(23)14-10-15-4-2-3-8-21(15)11-14/h2-5,7-8,10-11,16H,6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGPGHGQCBRAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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